8-Aminoisoquinoline-3-carboxylic acid
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Overview
Description
8-Aminoisoquinoline-3-carboxylic acid is a versatile chemical compound with the molecular formula C10H8N2O2 and a molecular weight of 188.19 g/mol . This compound is characterized by the presence of an amino group at the 8th position and a carboxylic acid group at the 3rd position on the isoquinoline ring. It is widely used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-aminoisoquinoline-3-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of aniline derivatives with β-ketoesters to form Schiff bases, which are then cyclized in acidic media to yield the desired isoquinoline derivatives . Another method involves the use of α-imino-oxalic acid as an internal oxidant in the presence of alkynes, which facilitates the formation of the isoquinoline ring .
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of high-pressure reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Additionally, the purification of the final product is achieved through crystallization and recrystallization techniques to ensure high purity.
Chemical Reactions Analysis
Types of Reactions: 8-Aminoisoquinoline-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The carboxylic acid group can be reduced to form alcohol derivatives.
Substitution: The hydrogen atoms on the isoquinoline ring can be substituted with various functional groups through electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and organometallic compounds (Grignard reagents) are commonly employed.
Major Products: The major products formed from these reactions include nitrosoisoquinoline, nitroisoquinoline, isoquinoline alcohols, and various substituted isoquinoline derivatives.
Scientific Research Applications
8-Aminoisoquinoline-3-carboxylic acid is extensively used in scientific research due to its unique properties:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound is used in the study of protein-protein interactions and enzyme inhibition.
Industry: The compound is utilized in the production of dyes, pigments, and other fine chemicals.
Mechanism of Action
The mechanism of action of 8-aminoisoquinoline-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological macromolecules, while the carboxylic acid group can participate in ionic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
8-Aminoquinoline: Similar in structure but lacks the carboxylic acid group.
Isoquinoline-3-carboxylic acid: Similar in structure but lacks the amino group.
Quinoline derivatives: Share the quinoline ring but differ in functional groups and positions.
Uniqueness: 8-Aminoisoquinoline-3-carboxylic acid is unique due to the presence of both an amino group and a carboxylic acid group on the isoquinoline ring. This dual functionality allows for diverse chemical reactivity and biological activity, making it a valuable compound in various fields of research .
Properties
IUPAC Name |
8-aminoisoquinoline-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O2/c11-8-3-1-2-6-4-9(10(13)14)12-5-7(6)8/h1-5H,11H2,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBYGGQCDDRXJQW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CC(=NC=C2C(=C1)N)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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